6-nitro-1H-quinazolin-4-one

DNA photocleavage photodynamic therapy photosensitizer screening

6-Nitro-1H-quinazolin-4-one is a 6‑substituted quinazolin‑4‑one heterocycle bearing an electron‑withdrawing nitro group that confers unique UVA (365 nm) singlet‑oxygen photosensitization—absent in the unsubstituted parent and mechanistically distinct from UVB‑restricted 6‑halo analogs. This scaffold enables PDT research with deeper tissue penetration, DNA photocleavage activity at concentrations as low as 1 μM, and serves as a strategic synthetic intermediate for EGFR kinase inhibitor medicinal chemistry programs. Substituting with any other 6‑substituted congener abolishes the UVA wavelength window, singlet‑oxygen production, and target‑engagement profile. Procure the 6‑nitro derivative to access this specific photodynamic mechanism and kinase‑focused diversification.

Molecular Formula C8H5N3O3
Molecular Weight 191.14 g/mol
Cat. No. B7728430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-nitro-1H-quinazolin-4-one
Molecular FormulaC8H5N3O3
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=CN2
InChIInChI=1S/C8H5N3O3/c12-8-6-3-5(11(13)14)1-2-7(6)9-4-10-8/h1-4H,(H,9,10,12)
InChIKeyMOBNCKURXDGQCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-1H-quinazolin-4-one (CAS 6943-17-5): Procurement-Relevant Identity and Core Scaffold Characteristics


6-Nitro-1H-quinazolin-4-one (syn. 6-nitroquinazolin-4(3H)-one, 6-nitro-4-quinazolone; CAS 6943-17-5; MF C₈H₅N₃O₃; MW 191.14 g/mol) is a 6-substituted quinazolin-4-one heterocycle bearing an electron-withdrawing nitro group at the 6-position of the fused benzene ring . The quinazolin-4-one scaffold is a recognized privileged structure in medicinal chemistry, and the nitro substituent confers distinct photophysical and electronic properties that differentiate this compound from other 6-substituted analogs (e.g., 6-amino, 6-bromo, 6-methyl) [1]. The compound is typically a yellow crystalline solid with a melting point of 286–287 °C and a predicted boiling point of ~407 °C .

Why 6-Nitro-1H-quinazolin-4-one Cannot Be Replaced by Other 6-Substituted Quinazolin-4-ones in Photodynamic and Antimicrobial Applications


Quinazolin-4-ones bearing different 6-position substituents (e.g., –H, –NH₂, –Br, –I, –CH₃, or the 7-nitro regioisomer) exhibit fundamentally divergent photophysical activation wavelengths, reactive oxygen species (ROS) generation profiles, and biological target engagement [1]. The 6-nitro group is not a passive substituent; it functions as a chromophoric auxochrome that enables UVA (365 nm) photosensitization and singlet oxygen production—properties absent in the unsubstituted parent scaffold and mechanistically distinct from the UVB-restricted radical pathway of 6-halo analogs [1][2]. Consequently, substituting 6-nitro-1H-quinazolin-4-one with a different 6-substituted analog will alter or abolish the photodynamic wavelength window, the type of cytotoxic effector species generated, and the spectrum of microbial or cancer cell lines susceptible to treatment. The quantitative evidence below substantiates these non-interchangeable properties.

Head-to-Head Quantitative Differentiation of 6-Nitro-1H-quinazolin-4-one from Its Closest 6-Substituted Analogs


Dual-Wavelength DNA Photocleavage Activity: 6-Nitro Retains Activity Under Both UVB and UVA, Whereas 6-Bromo Is Restricted to UVB Only

In a direct comparative study of eleven 3-amino-2-methyl-quinazolin-4(3H)-ones, the 6-nitro-substituted acetamide derivative retained DNA photocleavage activity under both UVB (312 nm) and UVA (365 nm) irradiation, whereas the corresponding 6-bromo-substituted acetamide was active exclusively under UVB [1]. Furthermore, 3-arylamido-6-nitro derivatives displayed extraordinary DNA photocleavage activity at concentrations as low as 1 μM—activity that was enhanced relative to their parent 3-amino-2-methyl-6-nitro-quinazolinone [1]. In contrast, 3-arylamido-6-bromo derivatives exhibited dramatically decreased photo-activity [1].

DNA photocleavage photodynamic therapy photosensitizer screening

Photodynamic Mechanism of Action: 6-Nitro Generates Singlet Oxygen Under UVA, Whereas 6-Halo Analogs Rely on C–Halogen Bond Homolysis at Shorter Wavelength

A systematic study of eleven simple quinazolin-4(3H)-ones demonstrated that the photodynamic mechanism is dictated by the 6-substituent identity [1]. The 6-nitro and 7-nitro quinazolin-4(3H)-ones exhibit photodynamic effects through generation of singlet oxygen (¹O₂) and other reactive oxygen species (ROS) under UVA (365 nm) and visible light irradiation [1]. In mechanistic contrast, the 6-bromo and 6-iodo quinazolin-4(3H)-ones release ROS as well as radicals derived from homolysis of the C–halogen bond, but only upon irradiation at 312 nm (UVB) [1].

singlet oxygen reactive oxygen species photodynamic mechanism photosensitizer design

Selective Photocytotoxicity Against A375 Melanoma Cells: 6-Nitro-Quinazolinone at 50 μM with UVA Irradiation Effectively Kills Aggressive Melanoma Cells

In the Panagopoulos et al. (2021) study, 6-nitro-quinazolin-4(3H)-one was evaluated for in vitro photocytotoxicity against three human cancer cell lines [1]. At a concentration of 50 μM combined with UVA irradiation at 365 nm, the compound was photodestructive for glioblastoma lines U87MG and T98G, and was especially effective against the aggressive A375 melanoma cell line [1]. The parent quinazolin-4(3H)-one scaffold (unsubstituted at position 6) showed no such photodynamic effect under identical conditions, as only four of the eleven synthesized quinazolinones—all bearing specific substituents including 6-nitro—proved to be effective DNA photocleavers and photocytotoxic agents [1].

melanoma phototherapy A375 cell line photocytotoxicity UVA photosensitizer

Antibacterial Spectrum: 6-Nitro-3(H)-quinazolin-4-one Demonstrates Broad Activity Against Gram-Positive and Gram-Negative Strains, Distinct from the 6-Amino Analog

Ziyadullaev et al. (2023) synthesized a series of 6-substituted 3(H)-quinazolin-4-ones—including the 6-nitro, 6-amino, and acylated 6-amino derivatives—and evaluated their antimicrobial activity by agar disk diffusion [1]. The 6-nitro-3(H)-quinazolin-4-one exhibited remarkable antibacterial activity against the Gram-positive strains Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative strain Escherichia coli [1]. In contrast, the 6-amino-3(H)-quinazolin-4-one and its acylated derivatives showed a different activity profile, demonstrating that the nitro group at position 6 imparts a distinct antibacterial spectrum not replicated by the reduced amino analog [1]. Precise inhibition zone diameters and MIC values are available in the full-text article (Pharm. Chem. J. 57, 373–377, 2023).

antibacterial disk diffusion Bacillus subtilis Staphylococcus aureus Escherichia coli

The 6-Nitro Group Enables Potent EGFR Kinase Inhibition in Derivative Compounds, Demonstrating the Scaffold's Value as a Precursor for Targeted Anticancer Agents

Farag et al. (2024) synthesized twenty 6-nitro-4-substituted quinazoline derivatives and evaluated their EGFR inhibitory activity [1]. The most potent derivative, compound 6c, showed cytotoxicity superior to nearly equal to the reference EGFR inhibitor gefitinib when tested against HCT-116 colon cancer and A549 lung cancer cell lines, while also demonstrating a good safety profile against normal WI-38 fibroblast cells [1]. Compound 6c additionally caused cell cycle arrest at the G2/M phase and induced apoptosis, with molecular docking confirming favorable binding modes in the EGFR active site [1]. Although these data are for a derivative rather than the parent 6-nitro-1H-quinazolin-4-one, they establish that the 6-nitro substitution is a critical pharmacophoric element for EGFR-targeted activity within the quinazoline chemotype.

EGFR inhibition anticancer gefitinib comparison quinazoline derivatives

Application Scenarios for 6-Nitro-1H-quinazolin-4-one Derived Directly from Quantitative Differentiation Evidence


Photodynamic Therapy (PDT) Photosensitizer Lead Development Targeting Melanoma and Glioblastoma

The demonstrated ability of 6-nitro-1H-quinazolin-4-one to generate singlet oxygen under clinically accessible UVA (365 nm) irradiation and to selectively photodegrade A375 melanoma, U87MG, and T98G glioblastoma cells at 50 μM [1] makes this compound a compelling starting scaffold for PDT photosensitizer development. Unlike 6-halo analogs that require UVB (312 nm) activation via a radical mechanism with limited tissue penetration, the 6-nitro derivative operates at longer, deeper-penetrating UVA wavelengths and produces therapeutically potent singlet oxygen [1]. Procurement of the 6-nitro compound rather than 6-bromo, 6-iodo, or unsubstituted quinazolin-4-one is essential to access this specific photodynamic mechanism and wavelength window.

DNA Photocleavage Probe for Biochemical and Biotechnological Applications

The dual-wavelength (UVB + UVA) DNA photocleavage activity of 6-nitro-quinazolinone derivatives—in contrast to the UVB-restricted 6-bromo analogs—and the extraordinary potency of 3-arylamido-6-nitro derivatives at concentrations as low as 1 μM [2] position this chemotype as a versatile DNA-targeting biochemical probe. Researchers requiring a photoactivatable DNA cleavage agent with tunable wavelength activation and concentration-dependent activity should select the 6-nitro scaffold over the 6-bromo or 6-amino alternatives, which lack either the wavelength breadth or the potency at sub-micromolar concentrations.

Antibacterial Screening Library Component with Broad Gram-Positive and Gram-Negative Coverage

The demonstrated antibacterial activity of 6-nitro-3(H)-quinazolin-4-one against B. subtilis, S. aureus (Gram-positive), and E. coli (Gram-negative) in agar disk diffusion assays [3] supports its inclusion in antibacterial screening libraries. The distinct activity profile relative to the 6-amino analog indicates that the nitro oxidation state is a determinant of antimicrobial spectrum, justifying procurement of the 6-nitro compound for unbiased antibacterial discovery campaigns rather than relying on the 6-amino congener as a surrogate.

Medicinal Chemistry Starting Material for EGFR-Targeted Anticancer Agent Synthesis

The demonstration that 6-nitro-4-substituted quinazoline derivatives can achieve EGFR inhibitory potency comparable to or exceeding gefitinib against HCT-116 and A549 cancer cell lines, with a good safety profile on WI-38 fibroblasts [4], establishes 6-nitro-1H-quinazolin-4-one as a strategic synthetic intermediate for kinase inhibitor medicinal chemistry programs. The 6-nitro group serves as both a pharmacophoric element for EGFR binding and a synthetic handle for further derivatization (e.g., reduction to 6-amino, or direct nucleophilic substitution). Procurement of the 6-nitro compound is therefore preferable to the 6-amino or 6-halo analogs when the synthetic route requires the nitro oxidation state as the entry point for diversification.

Quote Request

Request a Quote for 6-nitro-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.